REACTION_CXSMILES
|
[C:1](#[N:10])[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)O.S(=O)(=O)(O)O.[Cl:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([CH:2]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]#[N:10])=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for another 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 5°-10° C
|
Type
|
ADDITION
|
Details
|
After completion of dropwise addition
|
Type
|
CUSTOM
|
Details
|
the syrup that had separated out
|
Type
|
EXTRACTION
|
Details
|
was extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated aqueous sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The group was purified by silica gel column chromatography
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C#N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |